molecular formula C16H17N3O2S2 B15157921 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- CAS No. 651336-08-2

1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-

Cat. No.: B15157921
CAS No.: 651336-08-2
M. Wt: 347.5 g/mol
InChI Key: SYCVYORODXBDHO-UHFFFAOYSA-N
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Description

1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyrrolidinylmethyl group and a thienylsulfonyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Attachment of the Thienylsulfonyl Group: This can be done through sulfonylation reactions using thienyl sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to their oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound, which lacks the additional functional groups.

    1-(2-Pyrrolidinylmethyl)-1H-indazole: Similar structure but without the thienylsulfonyl group.

    3-(3-Thienylsulfonyl)-1H-indazole: Similar structure but without the pyrrolidinylmethyl group.

Uniqueness

The presence of both the pyrrolidinylmethyl and thienylsulfonyl groups in 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability under specific conditions.

Properties

CAS No.

651336-08-2

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindazole

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,13-7-9-22-11-13)16-14-5-1-2-6-15(14)19(18-16)10-12-4-3-8-17-12/h1-2,5-7,9,11-12,17H,3-4,8,10H2

InChI Key

SYCVYORODXBDHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4

Origin of Product

United States

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